molecular formula C9H11Br2NO B11794538 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one

3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one

Cat. No.: B11794538
M. Wt: 309.00 g/mol
InChI Key: MRWMQSHWVLOJHQ-UHFFFAOYSA-N
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Description

3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two bromine atoms at the 3 and 4 positions, and a cyclopropylethyl group at the 1 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one typically involves the bromination of a suitable pyrrole precursor. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane or chloroform. The reaction is usually carried out at low temperatures to control the regioselectivity of bromination.

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding a less substituted pyrrole.

    Oxidation Reactions: The pyrrole ring can be oxidized under certain conditions to form pyrrolinones or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or potassium thiolate in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Various substituted pyrroles depending on the nucleophile used.

    Reduction: Less substituted pyrroles or fully dehalogenated pyrroles.

    Oxidation: Pyrrolinones or other oxidized pyrrole derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atoms and the cyclopropylethyl group can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloro-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one: Similar structure but with chlorine atoms instead of bromine.

    3,4-Dibromo-1-methyl-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of a cyclopropylethyl group.

    3,4-Dibromo-1-phenyl-1H-pyrrol-2(5H)-one: Similar structure but with a phenyl group instead of a cyclopropylethyl group.

Uniqueness

3,4-Dibromo-1-(1-cyclopropylethyl)-1H-pyrrol-2(5H)-one is unique due to the presence of both bromine atoms and the cyclopropylethyl group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H11Br2NO

Molecular Weight

309.00 g/mol

IUPAC Name

3,4-dibromo-1-(1-cyclopropylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C9H11Br2NO/c1-5(6-2-3-6)12-4-7(10)8(11)9(12)13/h5-6H,2-4H2,1H3

InChI Key

MRWMQSHWVLOJHQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)N2CC(=C(C2=O)Br)Br

Origin of Product

United States

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